Sulfacetamide (N-[(4-aminophenyl)sulfonyl]acetamide) is a short-acting sulfonamide antibiotic highly valued in pharmaceutical procurement for its exceptional aqueous solubility and unique acid-base profile. Unlike many conventional sulfonamides that exhibit poor water solubility and require highly alkaline conditions to dissolve, sulfacetamide possesses a pKa of 5.4, allowing it to form highly soluble sodium salts at physiological pH (7.4) [1]. This distinct physicochemical characteristic makes it a critical precursor and active pharmaceutical ingredient (API) for ophthalmic drops, ointments, and topical dermatological formulations where tissue compatibility and high local drug concentrations are paramount. Industrial buyers typically procure the free acid (CAS 144-80-9) as a stable precursor for synthesizing sulfacetamide sodium or for direct inclusion in specialized topical suspensions [2].
Substituting sulfacetamide with more common systemic sulfonamides, such as sulfadiazine or sulfamethoxazole, routinely fails in topical and ophthalmic manufacturing due to severe solubility and pH incompatibilities. Most sulfonamides require a highly alkaline environment (pH > 9) to remain in solution at therapeutic concentrations; if formulated at physiological pH, they rapidly precipitate, causing severe ocular irritation, crystalluria, or physical instability in topical creams [1]. In contrast, sulfacetamide's lower pKa (5.4) ensures that it remains fully dissolved and non-irritating at pH 7.4, enabling stable aqueous solutions at concentrations up to 30% (300 mg/mL). Attempting to use generic analogs in these specific formulation matrices results in product failure, tissue toxicity, and compromised percutaneous absorption[2].
Sulfacetamide is highly suited for high-concentration aqueous formulations due to its favorable dissociation constant. At physiological pH (7.4), sulfacetamide can be formulated as a sodium salt solution at concentrations up to 30% w/v (300 mg/mL) without precipitating [1]. In direct contrast, sulfadiazine (pKa 6.5) exhibits a much lower aqueous solubility (approx. 0.077 mg/mL at 25 °C for the free acid) and requires highly alkaline conditions (pH > 9) to achieve solubility, which causes severe tissue necrosis and pain upon topical or ocular application[2]. This massive solubility differential at neutral pH makes sulfacetamide the preferred choice for concentrated eye drops.
| Evidence Dimension | Maximum stable aqueous concentration at physiological pH (7.4) |
| Target Compound Data | Sulfacetamide: Up to 300 mg/mL (30% w/v) |
| Comparator Or Baseline | Sulfadiazine: < 1 mg/mL without extreme alkalinization |
| Quantified Difference | >300-fold higher solubility at tissue-compatible pH |
| Conditions | Aqueous solution, pH 7.4, 25 °C |
Essential for manufacturing high-concentration, non-irritating liquid formulations that require strict physiological pH maintenance.
The high solubility of sulfacetamide at physiological pH directly translates to higher epidermal penetration compared to highly crystalline, poorly soluble sulfonamides. In vitro percutaneous absorption studies demonstrate that sulfacetamide achieves an absorption rate of approximately 4% through the skin barrier [1]. When compared to systemic sulfonamides like sulfamethoxazole, which remain largely crystalline and unabsorbed in topical matrices, sulfacetamide provides sufficient local tissue concentrations to exert bacteriostatic effects against Propionibacterium acnes without inducing formulation precipitation[1].
| Evidence Dimension | Percutaneous absorption rate |
| Target Compound Data | Sulfacetamide: ~4% absorption in topical matrices |
| Comparator Or Baseline | Standard systemic sulfonamides (e.g., sulfamethoxazole): Negligible topical absorption due to crystallinity |
| Quantified Difference | Clinically viable epidermal penetration vs. formulation precipitation |
| Conditions | In vitro percutaneous absorption assay, pH 7.4 |
Validates the procurement of sulfacetamide as the preferred API for anti-acne and rosacea creams where local bioavailability is critical.
As a precursor, sulfacetamide free acid (CAS 144-80-9) is utilized to synthesize sulfacetamide sodium, which exhibits excellent shelf stability in aqueous solutions. Conversely, the sodium salt of sulfadiazine is highly unstable in the presence of atmospheric carbon dioxide; prolonged exposure to humid air causes it to absorb CO2, liberating insoluble sulfadiazine free acid and rendering the solution incompletely soluble and physically unstable [1]. Sulfacetamide formulations avoid this CO2-induced precipitation, ensuring long-term physical stability in commercial liquid products [1].
| Evidence Dimension | Aqueous salt stability upon atmospheric CO2 exposure |
| Target Compound Data | Sulfacetamide sodium: Maintains solubility and physical stability |
| Comparator Or Baseline | Sulfadiazine sodium: Absorbs CO2, liberating insoluble free acid |
| Quantified Difference | Stable liquid shelf-life vs. rapid crystallization and product failure |
| Conditions | Aqueous salt solutions exposed to humid atmospheric air |
Prevents costly product recalls due to API precipitation, making it the superior choice for scalable liquid manufacturing.
Due to its ability to remain fully soluble at 30% w/v at a physiological pH of 7.4, sulfacetamide is the preferred API for ophthalmic anti-infective drops [1]. It is specifically procured for formulations where other sulfonamides would cause severe ocular burning or precipitate out of solution [1].
Sulfacetamide is widely utilized in the production of topical lotions and washes for acne vulgaris, seborrheic dermatitis, and rosacea[2]. Its ~4% percutaneous absorption rate and compatibility with keratolytic agents (like sulfur) make it highly effective for local dermal delivery without systemic side effects [2].
Industrial chemical buyers procure sulfacetamide free acid (CAS 144-80-9) as a highly reliable precursor for the synthesis of sulfacetamide sodium monohydrate [3]. Its resistance to CO2-induced precipitation ensures that downstream liquid products maintain their clarity and efficacy over extended shelf lives [3].
Irritant